molecular formula C25H22N2O5 B10762237 6-Carboxytetramethylrhodamine CAS No. 2814525-94-3

6-Carboxytetramethylrhodamine

Cat. No.: B10762237
CAS No.: 2814525-94-3
M. Wt: 430.5 g/mol
InChI Key: COCMHKNAGZHBDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Carboxytetramethylrhodamine can be synthesized through a series of chemical reactions involving the introduction of carboxyl groups into the tetramethylrhodamine structure. The synthesis typically involves the following steps:

    Formation of Tetramethylrhodamine: This involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

6-Carboxytetramethylrhodamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Carboxytetramethylrhodamine is extensively used in scientific research, including:

Mechanism of Action

6-Carboxytetramethylrhodamine exerts its effects through its fluorescent properties. When excited by light of a specific wavelength, it emits light at a longer wavelength, producing bright red fluorescence. This property is utilized in various fluorescence-based techniques to visualize and quantify biomolecules .

Molecular Targets and Pathways

Comparison with Similar Compounds

6-Carboxytetramethylrhodamine is compared with other similar fluorescent dyes, such as:

Uniqueness

This compound is unique due to its specific excitation and emission wavelengths, making it suitable for a wide range of fluorescence-based applications .

List of Similar Compounds

  • 5-Carboxytetramethylrhodamine
  • 6-Carboxyfluorescein
  • Rhodamine B

Properties

IUPAC Name

4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCMHKNAGZHBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376331
Record name 6-Carboxytetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91809-67-5
Record name 6-Carboxytetramethylrhodamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91809-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Carboxytetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Carboxytetramethylrhodamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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